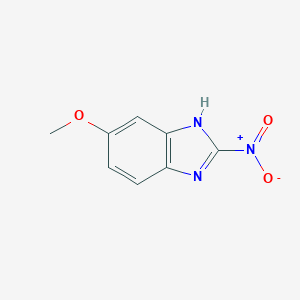

6-methoxy-2-nitro-1H-benzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

10045-42-8 |

|---|---|

Molecular Formula |

C8H7N3O3 |

Molecular Weight |

193.16 g/mol |

IUPAC Name |

6-methoxy-2-nitro-1H-benzimidazole |

InChI |

InChI=1S/C8H7N3O3/c1-14-5-2-3-6-7(4-5)10-8(9-6)11(12)13/h2-4H,1H3,(H,9,10) |

InChI Key |

OIFNPDLEMUEBIV-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)N=C(N2)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)[N+](=O)[O-] |

Other CAS No. |

10045-42-8 |

Synonyms |

Benzimidazole,5-methoxy-2-nitro-(8CI) |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 2 Nitro 1h Benzimidazole and Analogues

Established Synthetic Routes for Benzimidazole (B57391) Core Formation

The formation of the fundamental benzimidazole ring system can be accomplished through various reliable methods, primarily involving the cyclization of ortho-phenylenediamine precursors.

Condensation Reactions of Ortho-Phenylenediamines with Carbonyl or Carboxylic Acid Precursors

A prevalent and straightforward method for synthesizing the benzimidazole core involves the condensation of ortho-phenylenediamines with a variety of carbonyl compounds or their derivatives. researchgate.netiosrjournals.org This approach is widely utilized due to the ready availability of a diverse range of substituted aldehydes and carboxylic acids. iosrjournals.org

The reaction typically involves heating an ortho-phenylenediamine with a carboxylic acid, often in the presence of an acid catalyst, or with an aldehyde under oxidative conditions. researchgate.netslideshare.net For instance, the condensation of o-phenylenediamine (B120857) with formic acid is a classic method to produce the parent benzimidazole. slideshare.net Various catalysts have been employed to facilitate this reaction, including Lewis acids like ZrCl₄, SnCl₄, and TiCl₄, as well as heterogeneous catalysts. researchgate.netrsc.org The use of oxidizing agents such as sodium metabisulfite (B1197395) (Na₂S₂O₅) or hydrogen peroxide (H₂O₂) is common when aldehydes are used as the carbonyl source to promote the cyclization and subsequent aromatization to the benzimidazole ring. mdpi.comias.ac.innih.gov Microwave irradiation has also been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com

The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the ortho-phenylenediamine and the carbonyl group of the aldehyde or carboxylic acid derivative. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the imine carbon, and subsequent dehydration or oxidation to yield the aromatic benzimidazole ring.

A variety of reaction conditions have been developed to optimize the synthesis of 2-substituted benzimidazoles. organic-chemistry.org Some notable examples are presented in the table below.

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| o-phenylenediamine, Aromatic aldehydes | Sodium metabisulfite | Ethanol/Water, Room Temp | 2-Aryl-benzimidazoles | High | ias.ac.in |

| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1%) | Solvent-free, Microwave | 1,2-disubstituted benzimidazole | 99% | mdpi.com |

| o-phenylenediamines, Aromatic aldehydes | H₂O₂/HCl | Acetonitrile, Room Temp | 2-Arylbenzimidazoles | Excellent | organic-chemistry.org |

| o-phenylenediamine, Aldehydes | Al₂O₃/CuI/PANI nanocomposite | Mild conditions | 2-Substituted benzimidazoles | Excellent | rsc.org |

Reductive Cyclization Approaches for Substituted Benzimidazoles

An alternative and powerful strategy for the synthesis of benzimidazoles, particularly 2-substituted derivatives, is the reductive cyclization of ortho-nitroanilines. This one-pot method combines the reduction of the nitro group to an amine with the simultaneous condensation and cyclization with an aldehyde. organic-chemistry.org

This approach offers the advantage of utilizing readily available ortho-nitroanilines as starting materials. researchgate.net A common reducing agent for this transformation is sodium dithionite (B78146) (Na₂S₂O₄), which efficiently reduces the nitro group in the presence of an aldehyde, leading to the in situ formation of the corresponding ortho-phenylenediamine that then cyclizes. organic-chemistry.org Other reducing systems, such as zinc dust in the presence of sodium bisulfite (Zn/NaHSO₃) in water, have also been successfully employed, offering a more environmentally benign option. pcbiochemres.com

The reaction is versatile and tolerates a wide range of functional groups on both the nitroaniline and the aldehyde, allowing for the synthesis of a diverse library of substituted benzimidazoles. organic-chemistry.org Furthermore, electrochemical methods have been developed for the reductive cyclization of o-nitroanilines, providing a green and efficient alternative that avoids the use of strong chemical reductants. rsc.org Microwave-assisted reductive cyclization has also been shown to be an effective technique for selectively synthesizing benzimidazole derivatives. nih.gov

Targeted Synthesis Strategies for Methoxy- and Nitro-Substituted Benzimidazole Derivatives

The synthesis of specifically substituted benzimidazoles like 6-methoxy-2-nitro-1H-benzimidazole requires precise control over the introduction of functional groups onto the benzimidazole core.

Introduction of Methoxy (B1213986) Group at C-6 Position

The methoxy group at the C-6 position (or the chemically equivalent C-5 position) of the benzimidazole ring is typically introduced by starting with a correspondingly substituted ortho-phenylenediamine. The synthesis of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-1H-benzimidazole, for example, utilizes a 5-methoxy-benzimidazole derivative as a key intermediate. google.com

The general strategy involves the condensation of 4-methoxy-1,2-phenylenediamine with an appropriate precursor for the C-2 position. The presence of the methoxy group can enhance the biological properties of the resulting benzimidazole derivatives. nih.gov The synthesis of methoxy-substituted N-benzimidazole-derived carboxamides has been achieved through the coupling of methoxy-substituted 2-aminobenzimidazoles with benzoic acids. nih.gov

In some cases, a hydroxy-substituted benzimidazole can be a precursor, and the methoxy group is introduced via methylation. Conversely, a methoxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected at a later stage of the synthesis using reagents like boron tribromide. nih.gov

Introduction of Nitro Group at C-2 or other Positions of the Benzimidazole Ring

The introduction of a nitro group, particularly at the C-2 or C-5/6 positions, is a key step in the synthesis of various biologically active benzimidazoles. tandfonline.comnih.gov

At the C-5/6 Position: A common method for synthesizing 5(6)-nitro-1H-benzimidazoles is to start with 4-nitro-ortho-phenylenediamine. nih.govresearchgate.net This precursor is then condensed with an aldehyde or a carboxylic acid derivative to form the benzimidazole ring with the nitro group already in place at the 5(6)-position. For example, reacting 4-nitro-orthophenylenediamine with various aromatic aldehydes using sodium metabisulfite yields a series of 2-aryl-6-nitro-1H-benzimidazole derivatives. nih.gov

At the C-2 Position: The direct nitration of a pre-formed benzimidazole ring can be challenging and may lead to a mixture of products. A more controlled approach involves the condensation of an ortho-phenylenediamine with a nitro-containing carbonyl compound. For instance, the reaction of an ortho-phenylenediamine with 2-nitrobenzaldehyde (B1664092) can yield 2-(2-nitrophenyl)-1H-benzimidazole. ias.ac.innih.gov

Another strategy involves the use of a 2-halo-benzimidazole as an intermediate. The halogen at the C-2 position can be displaced by a nitro group through nucleophilic substitution, although this is less commonly reported for the nitro group compared to other nucleophiles. google.com

Regioselective Synthesis Protocols for Specific Substitution Patterns

Achieving specific substitution patterns on the benzimidazole ring, especially in polysubstituted derivatives, requires regioselective synthetic methods. acs.org The condensation of unsymmetrically substituted ortho-phenylenediamines can lead to a mixture of two regioisomeric products. Therefore, controlling the regioselectivity is crucial.

Several strategies have been developed to address this challenge. One approach involves the use of protecting groups to differentiate the two amino groups of the ortho-phenylenediamine before cyclization. Another strategy relies on the electronic and steric effects of the substituents to direct the cyclization to the desired position. thieme-connect.com

For the synthesis of 1,2-disubstituted benzimidazoles, the reaction of N-substituted ortho-phenylenediamines with aldehydes is a common regioselective method. iosrjournals.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed for the regioselective synthesis of N-aryl benzimidazoles by coupling a halo-nitrobenzene with an appropriate amine, followed by reduction and cyclization. researchgate.net

The choice of catalyst and reaction conditions can also play a significant role in determining the regioselectivity of the cyclization reaction. acs.orgthieme-connect.com For example, in the ribosylation of benzimidazoles, the regioselectivity between the N1 and N3 positions was found to be dependent on the reaction temperature and whether the benzimidazole base was silylated. thieme-connect.com

Advanced Synthetic Techniques and Catalysis in Benzimidazole Research

The pursuit of more efficient, selective, and environmentally benign methods for the synthesis of benzimidazoles has led to the exploration of novel technologies and catalytic systems. These advanced techniques not only accelerate the synthesis of target molecules like this compound but also open avenues for the creation of diverse chemical libraries for biological screening.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. ajol.infojchemrev.com This technology has been successfully applied to the synthesis of various benzimidazole derivatives, including those with nitro substituents.

In the synthesis of 5(6)-nitro-1H-benzimidazoles, microwave irradiation has demonstrated significant advantages. For instance, the reaction of 4-nitro-o-phenylenediamine (B140028) with various iminoester hydrochlorides under microwave irradiation at 60°C was completed in just 10 minutes, affording the desired nitro-benzimidazole derivatives in good yields. researchgate.net This represents a substantial improvement over conventional heating methods, which often require several hours to achieve comparable results. ajol.inforesearchgate.net

A study by Yılmaz and Kara detailed the synthesis of a series of 5(6)-nitro-benzimidazole derivatives and their subsequent conversion to salicyl and isatin (B1672199) Schiff bases. ajol.info The use of microwave irradiation at 120-130°C dramatically reduced reaction times from hours to minutes while increasing product yields. For example, the synthesis of salicyl Schiff bases of nitro-benzimidazoles took 6 hours with conventional heating to achieve a 76% yield, whereas microwave heating provided an 86% yield in just 8 minutes. ajol.info Similarly, isatin Schiff base synthesis required 10 minutes under microwave irradiation for an 82% yield, compared to 7 hours for a 72% yield conventionally. ajol.info

The benefits of microwave assistance are further highlighted in the preparation of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. Microwave irradiation not only reduced reaction times from 12-24 hours to 20-60 minutes but also increased yields by 3-20% compared to conventional reflux methods. nih.gov Another report on the one-pot synthesis of 2-aryl-5-nitro-1H-benzimidazoles also showcased the efficiency of microwave-assisted protocols. dergipark.org.tr

The following interactive table summarizes the comparative efficiency of microwave-assisted versus conventional heating methods for the synthesis of nitro-benzimidazole derivatives, demonstrating the clear advantages of microwave technology.

| Product Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Salicyl Schiff bases of nitro-benzimidazoles | Microwave | 8 min | 86 | ajol.info |

| Salicyl Schiff bases of nitro-benzimidazoles | Conventional | 6 h | 76 | ajol.info |

| Isatin Schiff bases of nitro-benzimidazoles | Microwave | 10 min | 82 | ajol.info |

| Isatin Schiff bases of nitro-benzimidazoles | Conventional | 7 h | 72 | ajol.info |

| 5(6)-nitro-1H-benzimidazoles | Microwave | 10 min | Good | researchgate.net |

| 1,2-disubstituted benzimidazoles (p-nitrobenzaldehyde) | Microwave (Er(OTf)3) | 15 min | Good | mdpi.com |

Transition Metal-Catalyzed Coupling Reactions for Benzimidazole Functionalization

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the benzimidazole scaffold is no exception. These methods allow for the precise introduction of various functional groups at specific positions of the benzimidazole ring system, which is crucial for tuning the electronic and steric properties of molecules like this compound. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are particularly prominent. youtube.com

The functionalization of nitro-substituted benzimidazoles using these techniques is an active area of research. A study on 5-nitrobenzimidazole-based Palladium(II) complexes demonstrated their catalytic activity in Mizoroki-Heck and Suzuki-Miyaura coupling reactions. researchgate.net This indicates that the nitro group, despite being an electron-withdrawing group, is compatible with these catalytic cycles and can even be part of the catalyst ligand system. The catalytic cycle for these reactions generally involves an oxidative addition of an aryl halide to a low-valent palladium(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the C-C or C-N bond and regenerate the catalyst. uni-muenchen.de

The regioselective synthesis of N-substituted benzimidazoles has been a significant challenge. However, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool to address this. For instance, the coupling of 2-halo-nitroarenes with amides, while challenging, has been reported, paving the way for the synthesis of N-acylated nitro-anilines which are precursors to nitro-benzimidazoles. google.com

The presence of substituents on the benzimidazole ring, such as the methoxy and nitro groups in the target compound, can influence the reactivity and outcome of these coupling reactions. The electron-donating methoxy group and the electron-withdrawing nitro group can affect the electron density of the benzimidazole core and the N-H acidity, thereby influencing the rates of oxidative addition and reductive elimination steps in the catalytic cycle. While specific studies on this compound are limited, research on related structures provides valuable insights. For example, ruthenium complexes functionalized with benzimidazole have been synthesized for applications in dye-sensitized solar cells, highlighting the versatility of metal-catalyzed functionalization. nih.gov

The following table provides examples of transition metal-catalyzed reactions for the functionalization of benzimidazole and related nitro-aromatic compounds.

| Reaction Type | Catalyst/Reagents | Substrates | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(II) complexes of N-substituted 5-nitrobenzimidazoles | Aryl halides, Arylboronic acids | Biaryls | researchgate.net |

| Heck | Pd(II) complexes of N-substituted 5-nitrobenzimidazoles | Aryl halides, Alkenes | Substituted alkenes | researchgate.net |

| C-H Functionalization/C-N Bond Formation | Copper | Amidines | Benzimidazoles | nih.gov |

| Suzuki-Miyaura | Pd(OAc)2/K2CO3/Benzimidazolium salts | Aryl iodides/bromides | Biaryls | tubitak.gov.tr |

Application of Novel Catalytic Systems (e.g., Ionogels, Nanoparticles)

The development of novel catalytic systems is at the forefront of synthetic chemistry, offering enhanced reactivity, selectivity, and recyclability. Ionogels and nanoparticles represent two such promising platforms for the synthesis of benzimidazoles.

Nanoparticles as catalysts offer a high surface area-to-volume ratio, leading to increased catalytic activity. Various metal and metal oxide nanoparticles have been employed for the synthesis of benzimidazoles. For instance, SnO2 nanoparticles have been shown to efficiently catalyze the cyclo-condensation of 1,2-phenylenediamine with aldehydes, including 4-nitrobenzaldehyde, at room temperature to produce 2-substituted benzimidazoles in high yields. This method is advantageous due to the mild reaction conditions and the reusability of the catalyst.

Gold nanoparticles supported on titanium dioxide (Au/TiO2) have also been utilized for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions. nih.gov The catalyst was found to be highly active and could be recovered and reused multiple times without a significant loss in efficacy. nih.gov Furthermore, polyaniline nanoparticles doped with 12-tungstophosphoric acid have served as a reusable heterogeneous solid acid catalyst for the synthesis of 2-substituted benzimidazoles. tandfonline.com The synthesis of benzimidazoles has also been achieved using gold-catalyzed reactions, showcasing the versatility of this metal in heterocyclic synthesis. thieme-connect.de

Ionogels , which are porous materials composed of an ionic liquid confined within a solid matrix (often silica), are emerging as a novel platform for catalysis. nih.govacs.org They combine the unique properties of ionic liquids, such as high thermal stability and tunable polarity, with the robustness of a solid support. nih.gov While specific applications of ionogels for the synthesis of this compound are not yet widely reported, their potential is significant. Ionogels can be designed to encapsulate and stabilize catalytic species, providing a recyclable and highly controlled reaction environment. nih.gov The synthesis of organosilica-based ionogels has been demonstrated, which could serve as stable matrices for catalytic applications in heterocyclic synthesis. nih.gov The development of ionogels as drug delivery systems also highlights their compatibility with organic molecules. nih.gov

The following table summarizes the use of different nanoparticle catalysts in the synthesis of benzimidazole derivatives.

| Catalyst | Reaction | Key Features | Reference |

|---|---|---|---|

| SnO2 nanoparticles | Cyclo-condensation of 1,2-phenylenediamine and aldehydes | Room temperature, high yields, reusable catalyst | |

| Au/TiO2 nanoparticles | Selective synthesis of 2-substituted benzimidazoles | Ambient conditions, high activity, reusable | nih.gov |

| Polyaniline nanoparticles doped with 12-tungstophosphoric acid | Synthesis of 2-substituted benzimidazoles | Reusable heterogeneous solid acid catalyst | tandfonline.com |

Structure Activity Relationship Sar Studies of 6 Methoxy 2 Nitro 1h Benzimidazole Derivatives

Influence of Substituent Position and Electronic Nature on Biological Activities

The pharmacological effects of benzimidazole (B57391) derivatives are highly dependent on the substitutions at various positions, particularly at the N-1, C-2, C-5, and C-6 positions. rsc.orgnih.govnih.govresearchgate.netacs.org The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating the biological activity.

The methoxy (B1213986) group (-OCH3) at the C-6 position of the benzimidazole ring is an electron-donating group that can significantly influence the molecule's bioactivity. Its presence can enhance the antioxidant activity of benzazole derivatives by donating hydrogen atoms or electrons to stabilize free radicals. nih.gov The position and number of methoxy groups, often in conjunction with hydroxyl groups, on the aromatic rings of benzimidazole derivatives have been shown to be important for their antioxidative capabilities. nih.gov

In the context of anti-inflammatory activity, a compound with an electron-releasing methoxy group at the 6-position demonstrated strong anti-inflammatory effects. nih.gov For instance, a derivative featuring a methoxy group at C-6 and a two-pyrrolidine substitution at the N-1 position exhibited a 43.5% inhibition of paw edema volume in a relevant animal model. nih.gov This suggests that the electron-donating nature of the methoxy group at this position can be favorable for certain biological activities.

The nitro group (-NO2) is a strong electron-withdrawing group that profoundly impacts the electronic properties and biological activity of the benzimidazole scaffold. svedbergopen.com Its presence is often associated with a range of pharmacological effects, including antimicrobial and anticancer activities. rsc.orgrsc.org

The 2-nitroimidazole (B3424786) scaffold, for example, is a key component in drugs like benznidazole (B1666585), which exhibits anti-protozoal activity. mdpi.com The mechanism often involves the reduction of the nitro group to form reactive radical species that can damage parasitic macromolecules. mdpi.com In general, nitro-containing compounds can act as prodrugs, being bioreductively metabolized to reactive nitrogen species. svedbergopen.com

Specifically for 6-nitrobenzimidazole derivatives, studies have shown their potential as phosphodiesterase inhibitors. researchgate.net The presence of the nitro group at C-6, in combination with various substitutions at the C-2 position, has yielded compounds with significant inhibitory activity. researchgate.net Furthermore, the introduction of a nitro group at the 5- or 6-position of the benzimidazole ring has been shown to enhance antimicrobial properties. nih.gov For instance, a derivative with a p-nitrophenyl ring at the C-2 position and a chloro group at C-6 was found to be highly active against tested bacterial and fungal strains. researchgate.net

Research on N-substituted 6-nitro-1H-benzimidazole derivatives has demonstrated that the presence of a nitro group at the C-6 position is desirable for enhanced antibacterial and antifungal activities. rsc.org This highlights the critical role of the electron-withdrawing nature of the nitro group in modulating the pharmacological profile of these compounds.

Substitutions at the N-1 and C-5/C-7 positions of the benzimidazole ring are crucial for tailoring the biological activity of its derivatives. nih.govnih.gov The N-1 position, in particular, offers a site for introducing various substituents that can significantly enhance chemotherapeutic activity. rsc.orgnih.gov For example, the attachment of benzyl (B1604629) groups at the N-1 position has been shown to increase the biological activity of benzimidazole compounds. rsc.org

The C-5 position also plays a vital role. For instance, in a series of N-acridin-9-yl-4-benzimidazo-2-ylbenzamides, a nitro group at the C-5 position resulted in pronounced inhibitory activity against cyclin-dependent kinases (CDK1 and CDK5) and anti-inflammatory activity. nih.gov In contrast, substituting the C-5 position with an amino or methyl group led to a complete loss of these activities. nih.gov

Furthermore, 3D QSAR studies on substituted benzimidazole derivatives have highlighted the importance of H-bonding at the 5, 6, and 7-positions of the benzimidazole ring for good antagonistic activity against the Angiotensin II AT1 receptor. nih.govingentaconnect.com This indicates that the steric and electronic properties of substituents at these positions are critical for receptor binding and subsequent biological response. The strategic placement of substituents at N-1 and C-5/C-7, in conjunction with modifications at other positions, allows for the fine-tuning of the structure-activity profile of benzimidazole derivatives for various therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Benzimidazoles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activities. ijpsr.com For substituted benzimidazoles, QSAR studies have been instrumental in identifying key physicochemical and structural features that govern their pharmacological effects. nih.govmdpi.com

Multiple linear regression (MLR) is a commonly used statistical method in QSAR to develop models that predict the biological activity of benzimidazole derivatives. ijpsr.commdpi.com These models are built using various molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and physicochemical properties. mdpi.com The validity and predictive power of these QSAR models are rigorously tested using statistical parameters and validation techniques like the leave-one-out (LOO) method and external test sets. nih.govmdpi.com

For antimicrobial benzimidazole derivatives, QSAR studies have established the importance of descriptors like the weighted average of polarizability (WAP), the logarithm of the partition coefficient (MlogP), and the unsaturation index (UI) in describing their activity. nih.gov Other studies have shown a positive correlation between antibacterial activity and descriptors such as the topological polar surface area (TPSA), the number of H-bond acceptors, and the implicit LOGP (iLOGP). ijpsr.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insights by creating 3D models that visualize the favorable and unfavorable regions for substituent modifications. nih.govingentaconnect.com For instance, 3D-QSAR studies on benzimidazole derivatives as angiotensin II AT1 receptor antagonists have highlighted the importance of lipophilicity and hydrogen bonding at the C-2 and C-5/6/7 positions for potent activity. nih.govingentaconnect.com These models serve as valuable tools for the rational design of new, more potent benzimidazole-based therapeutic agents.

| QSAR Study Type | Key Findings/Descriptors | Biological Activity | Reference |

| 2D-QSAR | WAP, MlogP, UI | Antimicrobial | nih.gov |

| 2D-QSAR | TPSA, H-bond acceptors, iLOGP | Antibacterial | ijpsr.com |

| 3D-QSAR (CoMFA/CoMSIA) | Lipophilicity and H-bonding at C-2 and C-5/6/7 | Angiotensin II AT1 receptor antagonism | nih.govingentaconnect.com |

| 2D-QSAR | Physicochemical, steric, electronic, and structural descriptors | Antibacterial (Pseudomonas aeruginosa) | mdpi.com |

Advanced Biological Activity Research of 6 Methoxy 2 Nitro 1h Benzimidazole and Analogues

Antimicrobial Activity Research

Research into the antimicrobial properties of benzimidazole (B57391) derivatives is extensive. These compounds have been investigated for their ability to combat various bacterial and fungal pathogens. The mechanisms of action are often attributed to the inhibition of essential microbial enzymes and the disruption of cell membranes.

Mechanisms of Action against Bacterial Pathogens

Inhibition of Essential Microbial Enzymes (e.g., Dihydrofolate Reductase)

Cell Membrane Disruption Mechanisms

Another proposed mechanism for the antimicrobial action of some benzimidazole analogues involves the disruption of the bacterial cell membrane. This can lead to leakage of cellular contents and ultimately cell death. However, specific research confirming this mechanism for 6-methoxy-2-nitro-1H-benzimidazole is lacking.

Research on Antifungal Activity and Associated Mechanisms (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of benzimidazole derivatives has also been a subject of investigation. Some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have exhibited potent activity against the fungal pathogens Candida albicans and Aspergillus niger. nih.govrsc.org The mechanism of antifungal action for some benzimidazoles is believed to involve the inhibition of enzymes crucial for fungal cell wall synthesis. nih.gov Again, specific studies on the antifungal activity and mechanisms of this compound are not present in the available literature.

Anticancer and Antiproliferative Activity Research

The benzimidazole core is also a key component in several anticancer agents. tandfonline.comacs.org Research has explored the antiproliferative effects of various benzimidazole derivatives against a multitude of cancer cell lines. tandfonline.comnih.gov The anticancer mechanisms of these compounds are diverse and can involve the inhibition of key enzymes in cancer cell signaling pathways. nih.gov

While studies on related compounds, such as certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, have shown promising anticancer activity against various cell lines, there is no specific data available for the anticancer or antiproliferative activity of this compound. nih.govrsc.org

Mechanisms of Action in Neoplastic Cells

The anticancer properties of this compound analogues are multifaceted, involving the disruption of key cellular processes necessary for tumor growth and survival. Research has identified several mechanisms, including the inhibition of critical enzymes, interaction with DNA, and the modulation of cell cycle progression and apoptosis.

Benzimidazole derivatives have been shown to inhibit a range of enzymes that are crucial for the proliferation and survival of cancer cells.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a vital role in cell growth and proliferation. nih.gov Certain benzimidazole-based hybrids, particularly those containing a nitro group, have been identified as potent EGFR inhibitors. nih.gov Docking studies reveal that the nitrogen atoms in the benzimidazole ring can form hydrogen bonds with key amino acid residues like Met769 within the EGFR binding pocket, similar to established inhibitors. nih.gov Nitro-containing derivatives can also form a water-bridged hydrogen bond with Thr766. nih.gov Some optimized benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have demonstrated significant EGFR kinase inhibition with IC₅₀ values as low as 0.33 µM, comparable to the reference drug erlotinib. nih.gov

Histone Deacetylase 6 (HDAC6): HDACs are epigenetic modulators, and their inhibition is a promising strategy in cancer therapy. rsc.org Molecular docking studies have predicted that N-substituted 6-nitro-1H-benzimidazole derivatives are suitable candidates for HDAC6 inhibition. nih.govrsc.org Specifically, certain benzimidazole derivatives with a hydroxamic acid moiety act as potent and selective HDAC6 inhibitors, demonstrating a dose-dependent increase in tubulin acetylation, a key marker of HDAC6 inhibition. rsc.org

Poly(ADP-ribose) Polymerase (PARP): PARP is a family of enzymes critical for DNA repair. nih.govnih.gov Inhibiting PARP in cancer cells, especially those with existing DNA repair deficiencies, can lead to cell death. nih.gov Research has identified 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potent PARP inhibitors. One such compound, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, is believed to exert its anticancer effect through PARP inhibition. nih.gov Another analogue demonstrated superior PARP inhibitory activity with an IC₅₀ value of 0.05 µM. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme for the synthesis of nucleic acids and amino acids. It serves as a target for both anticancer and antimicrobial agents. nih.govnih.gov Molecular docking has suggested that N-substituted 6-nitro-1H-benzimidazole derivatives could effectively target DHFR. nih.govrsc.org In vitro studies have confirmed that certain N,2,6-trisubstituted 1H-benzimidazole derivatives are potent DHFR inhibitors, with one compound showing an IC₅₀ of 2.35 μM. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govtandfonline.com Inhibition of the VEGF/VEGFR-2 pathway can expedite apoptosis in cancer cells. nih.gov N-substituted 6-nitro-1H-benzimidazole derivatives have been predicted through in silico studies to be potential inhibitors of VEGFR-2. nih.govrsc.org Furthermore, benzimidazole-quinolinone hybrids have been shown to strongly target VEGFR-2 with IC₅₀ values as low as 13 nM. tandfonline.com

Topoisomerase II: Topoisomerase enzymes manage DNA tangles and are vital for DNA replication. Some benzimidazole-based hybrids have shown strong inhibitory activity against Topoisomerase II, with one compound exhibiting an IC₅₀ of 2.52 µM, which is more potent than the standard drug doxorubicin (B1662922) (IC₅₀ = 3.62 µM). tandfonline.com

Beyond enzyme inhibition, some benzimidazole analogues can directly interact with DNA. Certain benzimidazole-triazole hybrids have been investigated for their DNA intercalative properties. One promising compound demonstrated DNA binding activity with an IC₅₀ value of 33.17 µM, which is comparable to that of doxorubicin (IC₅₀ = 31.54 µM). tandfonline.com Other nitro-containing compounds have been found to significantly inhibit both DNA and RNA synthesis in tumor cells. researchgate.net

A key outcome of the enzymatic and DNA-interactive effects of these compounds is the disruption of the cell cycle and the induction of programmed cell death, or apoptosis.

Cell Cycle Arrest: Treatment of cancer cells with nitro-benzimidazole derivatives has been shown to cause cell cycle arrest. For instance, compounds 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole and a related analogue induce an arrest in the S phase of the cell cycle. nih.gov Other derivatives cause cell accumulation in the S and G2/M phases. researchgate.netnih.gov This disruption prevents cancer cells from proceeding through the division process, ultimately halting proliferation. nih.gov

Apoptosis Induction: Many benzimidazole analogues trigger apoptosis in cancer cells. nih.gov This is often mediated through the activation of caspases, which are key executioner enzymes in the apoptotic pathway. Studies have shown that these compounds can activate caspase-3, caspase-6, and caspase-8. nih.govresearchgate.netnih.gov Furthermore, they modulate the expression of proteins in the Bcl-2 family, leading to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.govrsc.org One potent benzimidazole-triazole hybrid was found to induce apoptosis in 44.49% of treated HepG-2 cancer cells. tandfonline.com

Research on Cytotoxicity against Diverse Cancer Cell Lines (in vitro studies)

The anticancer potential of this compound analogues has been confirmed through in vitro cytotoxicity screening against a wide array of human cancer cell lines. These studies, which measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀), demonstrate both the potency and, in some cases, the selectivity of these derivatives.

For example, the compound 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole was found to be exceptionally active against the A549 non-small cell lung cancer line with an IC₅₀ value of just 28 nM. nih.gov Notably, this compound displayed a high degree of selectivity, as its IC₅₀ against non-cancerous HACAT cells was significantly higher at 22.2 µM. nih.gov Other N-substituted 6-nitro-1H-benzimidazole derivatives have also shown strong cytotoxicity, with IC₅₀ values ranging from 1.84 to 10.28 µg/mL against various cancer cell lines, including those of the breast (MCF-7), liver (HepG2), and colon. nih.govrsc.org

The table below summarizes the cytotoxic activity of various benzimidazole analogues against several human cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 28 nM | nih.gov |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | HACAT (Non-cancerous) | 22.2 µM | nih.gov |

| N-substituted 6-nitro-1H-benzimidazoles (various) | Multiple (e.g., HepG2, MCF-7) | 1.84 - 10.28 µg/mL | nih.govrsc.org |

| N,2,6-trisubstituted 1H-benzimidazoles (various) | HepG2, MDA-MB-231, MCF7 | 2.39 - 10.95 µM | nih.gov |

| Benzimidazole-triazole hybrid (5a) | HepG-2 (Liver) | 0.04 µM | tandfonline.com |

| Benzimidazole-triazole hybrid (5a) | MCF-7 (Breast) | 0.06 µM | tandfonline.com |

| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 µM | researchgate.net |

| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 µM | researchgate.net |

| Benzoxazole derivative (12l) | HepG2 (Liver) | 10.50 µM | nih.gov |

| Benzoxazole derivative (12l) | MCF-7 (Breast) | 15.21 µM | nih.gov |

Antitubercular Activity Research

In addition to their anticancer properties, benzimidazole derivatives have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

The antitubercular mechanism of benzimidazole compounds is thought to be multifaceted. nih.gov One primary hypothesis is that because benzimidazoles are structural isosteres of purines, they can compete with natural purines during the synthesis of nucleic acids and proteins, ultimately leading to bacterial cell death. nih.gov

Another proposed mechanism is the inhibition of essential mycobacterial enzymes. Benzimidazoles have been shown to effectively inhibit bacterial topoisomerases, which are necessary for DNA replication and transcription. nih.gov More specifically, molecular docking and dynamics simulations have indicated that certain benzimidazole derivatives can bind to and inhibit InhA, an enoyl-ACP reductase enzyme. nih.gov This enzyme is a critical component of the fatty acid synthase type II (FAS-II) pathway, which is responsible for synthesizing mycolic acid, a major and essential component of the mycobacterial cell wall. nih.gov Inhibition of this pathway disrupts cell wall integrity and leads to bacterial death. nih.gov

Inhibition of Mycobacterial Specific Targets (e.g., Mtb-FtsZ)

The filamenting temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division, has been identified as a significant target for the development of new antitubercular drugs. nih.govnih.gov FtsZ polymerizes to form a Z-ring at the center of the bacterial cell, initiating cell division. nih.govnih.gov The inhibition of FtsZ assembly disrupts this process, leading to bacterial growth inhibition and eventual cell death. nih.gov Benzimidazoles, including 2,5,6-trisubstituted derivatives, have emerged as promising inhibitors of Mycobacterium tuberculosis FtsZ (Mtb-FtsZ). nih.govnih.gov

Extensive structure-activity relationship (SAR) studies on 2,5,6-trisubstituted benzimidazoles have been conducted to optimize their antitubercular activity. nih.gov These studies have led to the discovery of compounds with potent inhibitory activity against the Mtb-H37Rv strain, with some exhibiting minimum inhibitory concentration (MIC) values in the range of 0.004–50 μg/mL. nih.gov Certain lead compounds have also demonstrated significant activity against drug-resistant clinical strains of Mtb. nih.govnih.gov

Interestingly, some lead benzimidazole compounds have been found to enhance the GTPase activity of Mtb-FtsZ. nih.gov This increased GTPase activity is thought to destabilize the FtsZ polymer, leading to an effective inhibition of its assembly and filament formation. nih.gov This novel mechanism of action distinguishes these compounds from other FtsZ inhibitors. nih.gov The ability of these benzimidazole derivatives to effectively kill drug-resistant strains of Mtb highlights the importance of FtsZ as a target for developing new anti-TB medications. nih.gov

Table 1: Antitubercular Activity of Select Benzimidazole Derivatives

| Compound | Target | Mechanism of Action | Potency (MIC) |

| 2,5,6-trisubstituted benzimidazoles | Mtb-FtsZ | Inhibition of FtsZ assembly, some enhance GTPase activity | 0.004–50 μg/mL against Mtb-H37Rv nih.gov |

| SB-P17G-C2 | Mtb-FtsZ | Not specified | 0.06–0.31 μg/mL against Mtb H37Rv nih.gov |

| SB-P17G-A20 | Mtb-FtsZ | Not specified | 0.06–0.31 μg/mL against Mtb H37Rv nih.gov |

| SB-P17G-A38 | Mtb-FtsZ | Not specified | 0.06–0.31 μg/mL against Mtb H37Rv nih.gov |

| SB-P17G-A42 | Mtb-FtsZ | Not specified | 0.06–0.31 μg/mL against Mtb H37Rv nih.gov |

Antiprotozoal Activity Research

Benzimidazole derivatives have demonstrated significant antiprotozoal activity, offering a potential alternative to traditional treatments. nih.govnih.gov For instance, in Trichomonas vaginalis, the causative agent of trichomoniasis, certain 1H-benzimidazole derivatives have shown potent trichomonacidal activity. nih.govnih.gov Studies have revealed that these compounds can affect the expression of metabolic genes in T. vaginalis. nih.govnih.gov Specifically, genes involved in redox balance and the initial stages of glycolysis are overexpressed, while structural genes are downregulated in trophozoites treated with these compounds. nih.gov This disruption of metabolic and structural processes likely contributes to their trichomonacidal effects. nih.gov

In Entamoeba histolytica, the parasite responsible for amoebiasis, the mechanism of action of nitroimidazole drugs like metronidazole (B1676534) involves the chemical reduction of the drug to form active metabolites. nih.govcapes.gov.br These metabolites can form adducts with essential proteins, including thioredoxin reductase, superoxide (B77818) dismutase, and purine (B94841) nucleoside phosphorylase. nih.gov This adduct formation disrupts critical cellular functions. nih.govnih.gov Thioredoxin reductase itself has been found to possess nitroreductase activity, suggesting it plays a central role in the activation of these drugs. nih.govnih.gov Furthermore, these activated drug metabolites can deplete non-protein thiols like cysteine, and supplementing with cysteine can protect the parasite from the drug's lethal effects. nih.gov The activation of metronidazole in E. histolytica is also linked to enzymes such as pyruvate (B1213749) ferredoxin oxidoreductase (PFOR) and ferredoxin, although resistance can emerge through increased expression of antioxidant enzymes. nih.gov An alternative activation pathway involving a malic enzyme has also been proposed. mdpi.com

Comparative studies are crucial for evaluating the efficacy of new antiprotozoal drug candidates against established treatments. Benznidazole (B1666585) is a known drug used in the treatment of Chagas disease. nih.gov In a controlled clinical trial comparing benznidazole and nifurtimox (B1683997) for chronic Chagas' disease, benznidazole showed a lower percentage of positive xenodiagnoses after treatment compared to nifurtimox and a placebo. nih.gov

Recent research has explored different dosing strategies for benznidazole to improve its efficacy and safety profile. nih.gov A study comparing a standard 60-day regimen with a lower-dose 60-day regimen and a short-term 15-day regimen found similar rates of sustained parasitological negativity among the groups. nih.gov However, the short-term treatment group had significantly fewer treatment discontinuations due to adverse events. nih.gov These findings suggest that shorter treatment durations with benznidazole analogues could maintain efficacy while improving patient adherence. nih.gov The development of new benzimidazole derivatives with improved activity and safety profiles remains an important area of research. nih.govnih.govacs.org

Table 2: Comparative Efficacy of Antiprotozoal Agents

| Drug/Compound | Disease | Key Finding | Reference |

| Benznidazole | Chronic Chagas' disease | 1.8% positive xenodiagnoses post-treatment | nih.gov |

| Nifurtimox | Chronic Chagas' disease | 9.6% positive xenodiagnoses post-treatment | nih.gov |

| Placebo | Chronic Chagas' disease | 34.3% positive xenodiagnoses post-treatment | nih.gov |

| Benznidazole (short course) | Chronic Chagas' disease | Similar parasitological response to standard course with fewer discontinuations | nih.gov |

Other Pharmacological Research Areas (Mechanism-Oriented)

Benzimidazole derivatives have been investigated for their anti-inflammatory properties through various mechanisms. One key area of focus is the inhibition of enzymes involved in the arachidonic acid metabolic pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.govnih.gov Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov Some benzimidazole derivatives have shown potential as LOX inhibitors in computational studies. sciforum.net

Another target for the anti-inflammatory and analgesic effects of benzimidazole-related compounds is the Transient Receptor Potential Vanilloid-1 (TRPV1) channel. wikipedia.orgnih.govmdpi.compatsnap.com TRPV1 is a non-selective cation channel involved in pain perception and is activated by various stimuli, including heat and acidic conditions. patsnap.com Antagonists of the TRPV1 receptor can block its activation, thereby reducing pain signals and inflammation. patsnap.com Imidazole (B134444) derivatives have been identified as potent and orally bioavailable TRPV1 antagonists. wikipedia.org Research in this area aims to develop novel analgesics for chronic pain conditions. wikipedia.orgmdpi.comnih.gov

Table 3: Anti-inflammatory Activity of Benzimidazole Derivatives and Related Compounds

| Compound Class | Target Enzyme/Receptor | Mechanism of Action | Potential Application |

| Benzimidazole derivatives | Lipoxygenase (LOX) | Inhibition of pro-inflammatory leukotriene production nih.govsciforum.net | Anti-inflammatory nih.govsciforum.net |

| Imidazole derivatives | Transient Receptor Potential Vanilloid-1 (TRPV1) | Blockade of pain and inflammation signals wikipedia.orgpatsnap.com | Analgesic for chronic pain wikipedia.orgmdpi.com |

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation is a key strategy in treating hypertension. ntnu.noprimescholars.com Angiotensin II, a potent vasoconstrictor, acts on the angiotensin II type 1 (AT1) receptor to increase blood pressure. ntnu.noyoutube.com Benzimidazole derivatives are a well-established class of antihypertensive agents that function as angiotensin II receptor blockers (ARBs). ntnu.noresearchgate.netresearchgate.netyoutube.com By blocking the AT1 receptor, these compounds prevent the vasoconstrictive effects of angiotensin II, leading to vasodilation and a reduction in blood pressure. youtube.comyoutube.com

Several commercially available antihypertensive drugs, such as candesartan (B1668252) and telmisartan, feature a benzimidazole core. researchgate.net Research continues to explore novel benzimidazole derivatives with enhanced antihypertensive activity. primescholars.comnih.govnih.gov Some novel fluorophenyl benzimidazole derivatives have been shown to significantly decrease blood pressure in spontaneously hypertensive rat models. nih.gov The mechanism of action for these compounds involves not only AT1 receptor blockade but also the modulation of other pathways, such as increasing cGMP levels, inhibiting L-type calcium channels, and opening BKCa channels, which all contribute to vasorelaxation. nih.gov

Table 4: Antihypertensive Mechanisms of Benzimidazole Derivatives

| Compound Class | Primary Mechanism | Additional Mechanisms | Effect |

| Benzimidazole Derivatives (ARBs) | Angiotensin II Receptor (AT1) Blockade ntnu.noresearchgate.net | Increased cGMP, L-type Ca2+ channel inhibition, BKCa channel opening nih.gov | Vasodilation, Blood Pressure Reduction youtube.comnih.gov |

| Fluorophenyl Benzimidazole | Angiotensin II Receptor (AT1) Blockade nih.gov | Increased cGMP, L-type Ca2+ channel inhibition, BKCa channel opening nih.gov | Vasodilation, Blood Pressure Reduction nih.gov |

Computational and in Silico Research of 6 Methoxy 2 Nitro 1h Benzimidazole

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking simulations are a cornerstone of in silico drug discovery, enabling the prediction of how a small molecule like 6-methoxy-2-nitro-1H-benzimidazole might bind to a protein target. This information is critical for identifying potential therapeutic targets and understanding the mechanism of action.

Prediction of Binding Affinities and Target Identification

In silico studies have identified several potential protein targets for benzimidazole (B57391) derivatives, including those with structures related to this compound. These targets are often implicated in the pathogenesis of various diseases, including cancer and microbial infections.

One of the key targets identified for similar benzimidazole compounds is dihydrofolate reductase (DHFR) . nih.govnih.gov DHFR is a crucial enzyme in both prokaryotic and eukaryotic cells, playing a vital role in the synthesis of nucleic acids and amino acids. nih.govnih.gov Inhibition of DHFR can disrupt cellular replication, making it an attractive target for antimicrobial and anticancer therapies. nih.govnih.gov Molecular docking studies on related N,2,6-trisubstituted 1H-benzimidazole derivatives have predicted strong binding affinities for DHFR, suggesting that this enzyme is a plausible target for their observed biological activities. nih.govrsc.org For instance, certain derivatives have shown predicted binding affinities in the range of -9.4 to -10.6 kcal/mol for DHFR. nih.gov

Another significant target identified through in silico screening is N-myristoyl transferase (NMT) . nih.govrsc.org NMT is an enzyme that catalyzes the attachment of myristate, a fatty acid, to proteins. This modification is essential for the function and localization of many proteins involved in signal transduction and cellular regulation. Inhibition of NMT can lead to the disruption of these critical cellular processes, making it a promising target for both antifungal and anticancer agents. nih.gov Docking studies with potent antimicrobial and anticancer benzimidazole derivatives have revealed high binding affinities for NMT, with values as favorable as -11.1 kcal/mol. nih.govrsc.org

Other potential targets for benzimidazole scaffolds that have been explored include vascular endothelial growth factor receptor 2 (VEGFR-2) and histone deacetylase 6 (HDAC6), which are particularly relevant in the context of cancer therapy. nih.gov The ability of in silico methods to predict these interactions helps in prioritizing compounds for further experimental validation. scispace.comnih.gov

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

The stability of the ligand-protein complex is determined by a variety of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. Detailed analysis of these interactions at the binding site provides a molecular basis for the observed binding affinity and can guide the design of more potent and selective inhibitors.

For related benzimidazole derivatives docked into the active site of DHFR, specific interactions have been observed. For example, the benzimidazole nucleus itself can participate in hydrophobic interactions, such as π-π stacking and T-shaped interactions, with aromatic amino acid residues like tyrosine (TYR) and phenylalanine (PHE). nih.gov Additionally, substituents on the benzimidazole ring can form crucial contacts. A methoxy (B1213986) group, for instance, can be involved in interactions within the binding pocket. Studies on similar compounds have shown that a methyl group can engage in alkyl and π-alkyl interactions with residues like leucine (B10760876) (LEU) and tyrosine (TYR). nih.gov

In the context of NMT, the benzimidazole core and its substituents also play a critical role in binding. The benzene (B151609) ring of the benzimidazole and other aromatic moieties can establish hydrophobic interactions with phenylalanine residues within the binding cavity. nih.gov Electrostatic interactions, such as π-cation interactions with histidine (HIS) residues, have also been noted. nih.gov The specific pattern of these interactions contributes significantly to the high binding affinity observed for potent derivatives. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of this compound. These methods can predict various molecular properties that are not easily accessible through experimental techniques.

HOMO-LUMO Analysis for Reactivity and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that it is more likely to engage in chemical reactions and biological interactions. nih.gov The HOMO and LUMO energy values also provide insights into the electronic transitions within the molecule, which can be correlated with its UV-Visible absorption spectrum. researchgate.net For similar nitro-benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO can be distributed across the nitro group and the phenyl ring, indicating the potential for intramolecular charge transfer upon electronic excitation. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netscispace.com The MEP map displays different colors to represent regions of varying electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These regions are often associated with electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, often found around hydrogen atoms. nih.govresearchgate.net

For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy and nitro groups, as well as the nitrogen atoms of the imidazole (B134444) ring. researchgate.net These sites would be the preferred locations for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms, particularly the one attached to the imidazole nitrogen, would exhibit positive potential, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density within a molecule. wisc.edunih.gov It provides a detailed picture of the bonding and antibonding interactions and quantifies the stabilizing effects of charge delocalization, also known as hyperconjugation. sphinxsai.com

The NBO analysis calculates the second-order perturbation energy (E(2)), which represents the stabilization energy associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. sphinxsai.com Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. sphinxsai.com

Vibrational Frequencies and Spectroscopic Predictions

The theoretical prediction of vibrational spectra is a powerful method for confirming the molecular structure of newly synthesized compounds. This analysis is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT). For compounds similar in structure to this compound, these computational studies are crucial. For instance, the analysis of related nitro-aromatic heterocyclic compounds involves recording experimental Fourier-Transform Infrared (FTIR) and FT-Raman spectra and then comparing the observed vibrational frequencies with those predicted by theoretical calculations.

The process involves optimizing the molecular geometry using a specific DFT functional and basis set. The vibrational frequencies are then calculated at the optimized geometry. A scaling factor is often applied to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, leading to a better agreement with experimental data. While specific studies detailing the vibrational analysis of this compound are not prominently available, the established methodology provides a clear framework for how such a structural confirmation would be executed.

Pharmacophore Modeling and Virtual Screening Approaches for Lead Identification

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. storkapp.me This makes it an excellent starting point for identifying new lead compounds through computational techniques like pharmacophore modeling and virtual screening.

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.gov In ligand-based virtual screening (LBVS), the known structure of a scaffold like benzimidazole is used to search databases, such as ZINC15, for molecules with similar structural features. nih.gov This approach has been successfully applied to identify benzimidazole derivatives with potential activity against various diseases, including parasitic infections. nih.govnih.gov The identified hits are then typically subjected to further analysis, such as molecular docking, to predict their binding affinity and orientation at the target's active site. nih.gov

Pharmacophore modeling is another key in silico technique used in lead discovery. dovepress.comdergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings) that are necessary for a molecule's biological activity. dovepress.comnih.gov For the benzimidazole class of compounds, a pharmacophore model can be developed based on a set of known active molecules. This model then serves as a 3D query to screen chemical databases for novel compounds that possess the required features in the correct spatial orientation, even if they have a different underlying chemical scaffold. dovepress.com This approach is invaluable for scaffold hopping and discovering new chemical entities for a specific biological target.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling for Lead Optimization

After a lead compound is identified, lead optimization is performed to improve its efficacy, selectivity, and pharmacokinetic properties. A critical part of this process is the evaluation of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico ADMET prediction allows for the early assessment of a compound's drug-likeness, helping to identify potential liabilities and guide chemical modifications to overcome them.

For the broader class of nitrobenzimidazole derivatives, in silico methods are frequently used to predict their pharmacokinetic properties. orientjchem.org Studies on N-substituted 6-nitro-1H-benzimidazole derivatives, which are structurally very similar to this compound, have shown that these compounds can possess favorable ADMET profiles. nih.govrsc.org

Key ADMET parameters are calculated using various computational models. These predictions for related nitro-benzimidazole derivatives indicate that the scaffold is amenable to producing drug-like candidates. orientjchem.org The table below shows an example of in silico ADMET parameters evaluated for a series of 2-substituted-5-nitro benzimidazole derivatives, demonstrating the types of assessments performed. orientjchem.org

| Parameter | Description | Predicted Value Range for Nitrobenzimidazole Derivatives orientjchem.org | Interpretation |

|---|---|---|---|

| Blood-Brain Barrier (BBB) | Predicts passage into the central nervous system (CNS). | 0.2087 - 1.1106 | Middle to low absorption into the CNS. |

| Caco-2 Permeability (nm/sec) | Predicts intestinal absorption of orally administered drugs. | 1.4341 - 5.8104 | Low to middle permeability. |

| Human Intestinal Absorption (% HIA) | Percentage of the compound absorbed through the human intestine. | 91.219% - 95.954% | Well-absorbed compounds. |

| Plasma Protein Binding (% PPB) | The degree to which a compound binds to proteins in the blood. | 92.518% - 97.984% | Strongly bound. |

| MDCK Cell Permeability (nm/sec) | An alternative model for predicting BBB penetration. | 6.29107 - 50.40 | Medium permeability. |

Advanced Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioisomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 6-methoxy-2-nitro-1H-benzimidazole. Both ¹H and ¹³C NMR are routinely used to map the chemical environment of each proton and carbon atom within the molecule. ipb.pt The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the precise assignment of each resonance to its corresponding atom in the benzimidazole (B57391) core and its substituents.

A key aspect of the NMR analysis of NH-benzimidazoles is the phenomenon of prototropic tautomerism, where the proton on the imidazole (B134444) nitrogen can exist in equilibrium between the N1 and N3 positions. This can lead to broadened signals in the NMR spectrum, particularly for the carbon atoms of the benzimidazole ring system (C-4, C-6, C-3a, and C-7a), as the two tautomeric forms rapidly interconvert. unibo.it To resolve this, researchers may employ techniques such as variable temperature NMR or the synthesis of N-methyl derivatives to "lock" the tautomeric form and facilitate unambiguous signal assignment. unibo.it

The presence of the methoxy (B1213986) and nitro groups significantly influences the electronic distribution within the benzimidazole ring, which is reflected in the chemical shifts of the aromatic protons and carbons. For instance, the electron-donating methoxy group will shield nearby protons and carbons, causing their signals to appear at a higher field (lower ppm), while the electron-withdrawing nitro group will have the opposite effect, deshielding adjacent nuclei and shifting their signals to a lower field (higher ppm).

Distinguishing between regioisomers, such as 5-methoxy-2-nitro-1H-benzimidazole and this compound, is a critical application of NMR spectroscopy. oxinst.com While both isomers have the same molecular formula, the substitution pattern on the benzene (B151609) ring leads to distinct differences in their NMR spectra. oxinst.com The coupling patterns and chemical shifts of the aromatic protons are particularly informative in this regard. Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for resolving complex spectra and definitively establishing the connectivity between protons and carbons, thereby confirming the correct regioisomer. oxinst.com

Table 1: Representative ¹H NMR Data for Benzimidazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-(4-Methoxyphenyl)-1H-benzimidazole beilstein-journals.org | DMSO-d6 | 12.76 (br s, 1H), 8.13 (d, J = 7.2 Hz, 2H), 7.56 (s, 2H), 7.17-7.10 (m, 4H), 3.83 (s, 3H) |

| 2-(4-Methylphenyl)-1H-benzimidazole beilstein-journals.org | DMSO-d6 | 12.85 (br s, 1H), 8.07 (d, J = 7.2 Hz, 2H), 7.63 (s, 1H), 7.52 (s, 1H), 7.36 (d, J = 6.8 Hz, 2H), 7.19 (s, 2H), 2.37 (s, 3H) |

| 2-(2-Chlorophenyl)-1H-benzimidazole rsc.org | DMSO-d6 | 12.73 (s, 1H), 7.92 (dd, J1 = 7.8 Hz, J2 = 1.8 Hz, 1H), 7.67 (dd, J1 = 8.4 Hz, J2 = 1.2 Hz, 2H), 7.57-7.52 (m, 3H), 7.25 (s, 2H) |

| 2-(3-Chlorophenyl)-1H-benzimidazole rsc.org | DMSO-d6 | 13.05 (s, 1H), 8.24 (s, 1H), 8.16-8.15 (m, 1H), 7.61-7.56 (m, 4H), 7.24 (s, 2H) |

| 2-(4-Chlorophenyl)-1H-benzimidazole rsc.org | DMSO-d6 | 13.00 (s, 1H), 8.20 (dd, J1 = 6.6 Hz, J2 = 1.8 Hz, 2H), 7.65-7.63 (m, 4H), 7.23 (d, J = 3.0 Hz, 2H) |

Note: This table provides examples of ¹H NMR data for related benzimidazole structures to illustrate typical chemical shift ranges and multiplicities. The specific data for this compound would need to be experimentally determined.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to:

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.

C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy group would be observed in the 2850-2960 cm⁻¹ region.

C=N stretching: The imine (C=N) bond of the imidazole nucleus gives rise to a strong absorption band in the range of 1620-1650 cm⁻¹. rsc.orgnih.gov

NO₂ stretching: The nitro group exhibits two characteristic strong stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. nih.gov

C-O stretching: The C-O stretching of the methoxy group would be expected in the 1000-1300 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound would show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions of the conjugated benzimidazole system and the nitro group. The position and intensity of these absorption bands are influenced by the substituents on the benzimidazole ring. The presence of the methoxy and nitro groups, which have opposing electronic effects, will affect the energy of the molecular orbitals and thus the wavelengths of maximum absorption.

Table 2: Typical IR Absorption Frequencies for Benzimidazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (methoxy) | Stretching | 2850-2960 |

| C=N (imidazole) | Stretching | 1620-1650 rsc.orgnih.gov |

| NO₂ | Asymmetric Stretching | 1500-1560 nih.gov |

| NO₂ | Symmetric Stretching | 1300-1370 nih.gov |

| C-O (methoxy) | Stretching | 1000-1300 |

Note: This table presents general ranges for the indicated functional groups. The precise wavenumbers for this compound must be determined experimentally.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. unibo.it High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. rsc.org

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺ or [M+H]⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound, the protonated molecular ion [M+H]⁺ would be expected. rsc.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions are detected. The analysis of these fragmentation patterns can help to confirm the presence of specific structural motifs within the molecule. For benzimidazole derivatives, common fragmentation pathways involve the cleavage of the imidazole ring and the loss of substituents. nih.govresearchgate.net The fragmentation of this compound would likely involve the loss of the nitro group (NO₂) and the methoxy group (OCH₃) or a methyl radical (CH₃) from the methoxy group.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₈H₈N₃O₃⁺ | 194.0560 |

| [M-NO₂]⁺ | C₈H₇N₂O⁺ | 147.0553 |

| [M-OCH₃]⁺ | C₇H₄N₃O₂⁺ | 162.0298 |

| [M-CH₃]⁺ | C₇H₄N₃O₃⁺ | 178.0247 |

Note: The m/z values are predicted based on the chemical formula and may vary slightly in experimental data. The relative intensities of the fragment ions would depend on the ionization method and energy.

Future Perspectives and Research Gaps

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Yields

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are often associated with harsh reaction conditions, low yields, and the use of hazardous materials. chemmethod.com A significant future direction for the synthesis of 6-methoxy-2-nitro-1H-benzimidazole lies in the development of more sustainable and efficient protocols.

Current research on benzimidazole synthesis highlights several green chemistry approaches that could be adapted for the production of this compound. These include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, from hours to minutes, and improve yields for various substituted benzimidazoles. nih.govmdpi.comresearchgate.net Applying microwave irradiation to the condensation of 4-methoxy-o-phenylenediamine with a suitable 2-nitro-substituted reagent could offer a more sustainable and high-yielding route. nih.govmdpi.com

Catalyst-Free Synthesis: Recent studies have demonstrated the successful synthesis of 2-substituted benzimidazoles at room temperature in the absence of a catalyst, using green solvents. bohrium.com This approach, if applicable to the synthesis of this compound, would significantly enhance the sustainability of its production by eliminating the need for catalyst separation and recycling. bohrium.com

Use of Green Catalysts and Solvents: The exploration of biodegradable and reusable catalysts, such as montmorillonite (B579905) KSF clay, nano-Fe2O3, and even bio-catalysts like onion extract, is a growing trend in benzimidazole synthesis. frontiersin.orgrsc.orgmdpi.com Combining these with environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) could lead to a highly sustainable synthetic process for the target molecule. chemmethod.comfrontiersin.org

A comparative overview of conventional versus potential green synthetic methods is presented below:

| Synthetic Method | Conventional Approach | Green Chemistry Approach | Potential Advantages of Green Approach |

| Energy Input | Prolonged heating under reflux | Microwave irradiation or room temperature reactions | Reduced energy consumption and faster reactions |

| Catalyst | Strong acids or metal catalysts | Bio-based catalysts, nano-catalysts, or catalyst-free | Reduced toxicity, easier separation, and reusability |

| Solvent | Volatile organic solvents | Water, PEG, or solvent-free conditions | Reduced environmental pollution and health hazards |

| Yield & Selectivity | Often moderate with potential for side products | Often high with improved selectivity | Increased efficiency and purity of the final product |

Future research should focus on systematically exploring these green synthetic avenues to establish a robust, scalable, and environmentally friendly method for producing this compound.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While the broader benzimidazole class is known for its diverse biological activities, including anticancer and antimicrobial effects, the specific molecular mechanisms of action for this compound remain largely uninvestigated. nih.govnih.govacs.org Future research must prioritize a deep dive into how this specific substitution pattern influences its interaction with biological targets.

Key research questions to address include:

Identification of Molecular Targets: What specific enzymes, receptors, or cellular pathways does this compound interact with? For instance, some nitrobenzimidazole derivatives have shown potential as phosphodiesterase inhibitors or PARP inhibitors. nih.govnih.gov Investigating these and other potential targets, such as dihydrofolate reductase (DHFR), which is a target for both antimicrobial and anticancer agents, is crucial. nih.govmdpi.com

Mechanism of Action: Does the compound act as an inhibitor, an agonist, an antagonist, or through another mechanism? Does it induce apoptosis, cell cycle arrest, or other cellular responses? For example, some 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been shown to induce S-phase arrest and apoptosis in cancer cell lines.

A hypothetical mechanistic pathway for the potential anticancer activity of this compound could involve the inhibition of key signaling pathways critical for cancer cell proliferation and survival.

Rational Design of Next-Generation Benzimidazole Analogues with Improved Selectivity and Potency

Building upon a deeper mechanistic understanding, the rational design of next-generation analogues of this compound can lead to compounds with enhanced selectivity and potency. The benzimidazole scaffold provides a versatile platform for structural modifications. nih.govresearchgate.net

Strategies for rational design could include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents at various positions of the benzimidazole ring and observing the impact on biological activity can provide valuable insights for designing more potent compounds. nih.govresearchgate.net For instance, the introduction of different alkyl or aryl groups at the N-1 position has been shown to influence the biological properties of benzimidazoles. acs.org

Hybrid Molecule Approach: Conjugating the this compound scaffold with other known bioactive pharmacophores could lead to hybrid molecules with synergistic or dual-action therapeutic effects. researchgate.net

Target-Based Drug Design: Once specific molecular targets are identified, computational methods can be employed to design analogues that exhibit stronger and more selective binding to the target's active site.

The following table outlines potential modifications to the this compound scaffold and their potential impact on biological activity:

| Position of Modification | Potential Modifying Groups | Potential Impact on Activity |

| N-1 | Alkyl chains, benzyl (B1604629) groups, heterocyclic rings | Enhanced lipophilicity, altered target binding, improved pharmacokinetic properties |

| C-2 | Different nitro-aromatic or heterocyclic rings | Modified electronic properties, altered target specificity |

| C-5 | Halogens, alkyl groups, other alkoxy groups | Fine-tuning of electronic and steric properties for improved target interaction |

| C-6 | Replacement of methoxy (B1213986) with other electron-donating or -withdrawing groups | Altered electronic distribution and potential for new target interactions |

| C-7 | Introduction of various functional groups | Exploration of new interaction points with biological targets |

Integration of Multidisciplinary Approaches in Benzimidazole Research (e.g., Chemoinformatics, Synthetic Biology)

The future of research on this compound will greatly benefit from the integration of multidisciplinary approaches, particularly chemoinformatics and synthetic biology.

Chemoinformatics: Computational tools can accelerate the drug discovery process by:

Virtual Screening: Screening large compound libraries to identify other potential benzimidazole derivatives with similar or improved activity. nih.govfrontiersin.org

QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing mathematical models that correlate the chemical structure of benzimidazole analogues with their biological activity, aiding in the prediction of the potency of novel compounds. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations: Visualizing and analyzing the binding interactions between this compound and its potential biological targets at the atomic level, providing insights for rational drug design. frontiersin.org